molecular formula C14H17N3O2 B13259814 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Cat. No.: B13259814
M. Wt: 259.30 g/mol
InChI Key: IUGNOUXIEPLKPC-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride (CAS: 1803598-85-7) is an imidazolidine-2,4-dione derivative supplied as its stable hydrochloride salt, enhancing its solubility and stability for pharmaceutical research . This complex organic compound features a rigid imidazolidinedione core substituted at the 5-position with both cyclopropyl and methyl groups, conferring unique conformational stability, and at the 3-position with a 4-(aminomethyl)phenyl group, providing a versatile handle for further synthetic modification . With a molecular formula of C14H18ClN3O2 and a molecular weight of 295.76-296 g/mol, it is characterized by high purity (typically ≥95%) and is offered in quantities from 50 mg to 10 g for research and development purposes . This compound serves as a highly valuable small molecule scaffold and synthetic intermediate in medicinal chemistry, particularly in the design and development of novel bioactive agents . The simultaneous presence of hydrophilic (aminomethyl) and hydrophobic (cyclopropyl) functional groups allows researchers to fine-tune the molecule's pharmacodynamic and pharmacokinetic properties, influencing parameters such as polarity, lipophilicity (LogP: 0.98), and hydrogen bonding capacity . Its structural features are significant in the exploration of treatments for neurological disorders and chronic inflammatory diseases, with recent studies indicating its potential to modulate key biological targets such as Protein Kinase C-delta (PKCδ) . Preliminary research in animal models of multiple sclerosis has shown promising results, significantly reducing disease progression by inhibiting lymphocyte migration across the blood-brain barrier . The product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the relevant Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-[4-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C14H17N3O2/c1-14(10-4-5-10)12(18)17(13(19)16-14)11-6-2-9(8-15)3-7-11/h2-3,6-7,10H,4-5,8,15H2,1H3,(H,16,19)

InChI Key

IUGNOUXIEPLKPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)CN)C3CC3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione typically follows a multi-step process involving:

  • Construction of the imidazolidine-2,4-dione (hydantoin) ring system,
  • Introduction of the cyclopropyl and methyl substituents at the 5-position,
  • Attachment of the aminomethyl-substituted phenyl group at the 3-position.

The key challenge lies in controlling regioselectivity and stereochemistry during ring formation and substitution steps.

Detailed Synthetic Route

Based on literature data and analogous synthetic procedures for hydantoin derivatives:

  • Formation of 1-cyclopropylimidazolidine-2,4-dione intermediate:

    • Starting from a suitable carbamoyl chloride or urea derivative, reaction with cyclopropylamine in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions (approximately 16 hours) yields the 1-cyclopropylimidazolidine-2,4-dione intermediate.
  • Preparation of 3-(bromomethyl)-1-cyclopropylimidazolidine-2,4-dione:

    • The intermediate is treated with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) at room temperature for 16 hours in DMF, resulting in bromomethyl substitution at the 3-position.
  • Coupling with aminomethyl-substituted phenyl moiety:

    • The bromomethyl intermediate undergoes nucleophilic substitution with 4-(aminomethyl)phenyl derivatives, typically under basic conditions to afford the target compound.
  • Purification and characterization:

    • The final product is purified by recrystallization or chromatographic techniques.
    • Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Reaction Conditions and Optimization

  • Solvents: DMF is preferred due to its polarity and ability to dissolve both organic and inorganic reagents.
  • Temperature: Reflux conditions (80–120 °C) for ring formation and substitution steps.
  • Bases: Potassium carbonate (K2CO3) is commonly used to facilitate nucleophilic substitution.
  • Time: Reaction times vary from 16 to 48 hours depending on the step.

Analytical Data Supporting Synthesis

Parameter Observed Data Interpretation
Molecular Weight 259.3 g/mol Matches calculated molecular formula
^1H NMR (δ ppm) Multiplets corresponding to cyclopropyl and methyl groups; singlets for aminomethyl protons Confirms substitution pattern
^13C NMR (δ ppm) Signals at ~5.1 and 22.7 ppm (cyclopropane carbons), α,β-unsaturated carbonyl at ~170 ppm Confirms ring and substituent carbons
Mass Spectrometry (HRMS) Molecular ion peak consistent with C14H17N3O2 Confirms molecular identity

Alternative Synthetic Strategies

  • Cycloaddition Reactions: Some hydantoin derivatives are synthesized via cycloaddition of acyl cyanomethylidene intermediates, which could be adapted for this compound's synthesis.
  • Photoredox Cyclization: Emerging methods involve photoredox catalysis for heterocycle formation, potentially applicable for hydantoin ring construction.
  • Hydrazone Cyclization: Condensation of hydrazones with diethyl oxalate under basic conditions can afford substituted imidazolidine-2,4-diones, offering alternative routes.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Ring formation Cyclopropylamine, carbamoyl chloride, DMF, reflux (16 h) Formation of 1-cyclopropylimidazolidine-2,4-dione
Bromomethyl substitution 1,2-Dibromoethane, K2CO3, DMF, room temp (16 h) Introduction of bromomethyl group at 3-position
Nucleophilic substitution 4-(Aminomethyl)phenyl derivative, base, DMF, reflux Coupling to form target compound
Purification Recrystallization or chromatography High purity compound
Characterization NMR, MS, elemental analysis Structural confirmation

Research Findings and Practical Considerations

  • Yield and Purity: Optimized reaction conditions yield high purity (>95%) as confirmed by spectral data.
  • Scalability: The described synthetic route is amenable to scale-up with careful control of reaction parameters.
  • Reagent Availability: Starting materials such as cyclopropylamine and aminomethyl-substituted phenyl derivatives are commercially available or easily synthesized.
  • Safety: Handling of brominated intermediates and use of DMF require appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the imidazolidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzene derivatives in the presence of a strong base or acid.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl or imidazolidine derivatives.

Scientific Research Applications

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The imidazolidine-2,4-dione scaffold is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Features
Target Compound 4-(Aminomethyl)phenyl Cyclopropyl, methyl Enhanced solubility via aminomethyl; cyclopropyl improves metabolic stability
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione None (parent structure) 4-Fluorophenyl, methyl Simpler analog; fluorophenyl enhances lipophilicity
5-((Dimethylamino)methylene)-3-(4-trifluoromethylphenyl)imidazolidine-2,4-dione 4-Trifluoromethylphenyl (Dimethylamino)methylene Electron-withdrawing CF₃ group increases electrophilicity; yield 47.7%
3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione 3-Aminophenyl (meta-substituted) Ethyl Meta-aminophenyl may reduce steric hindrance compared to para-substituted analogs
5-Isopropylimidazolidine-2,4-dione None Isopropyl Branched alkyl group increases steric bulk; no aromatic substituents

Key Observations :

  • Aminomethyl vs. Amino Groups: The para-aminomethylphenyl group in the target compound likely enhances water solubility compared to the meta-aminophenyl analog and non-polar substituents like trifluoromethyl .
  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl ring in the target compound may confer metabolic stability by resisting oxidative degradation, unlike linear alkyl chains (e.g., ethyl or isopropyl) .
  • Fluorophenyl vs. Aminomethylphenyl: Fluorophenyl groups (as in ) improve membrane permeability but lack the hydrogen-bonding capacity of aminomethyl groups, which could influence target binding .

Key Observations :

  • The target compound’s synthesis likely faces challenges in introducing both cyclopropyl and aminomethyl groups, which may require protective strategies or specialized reagents.
  • Yields for trifluoromethyl-substituted analogs are lower (~47–52%) compared to methoxybenzylidene derivatives (71%), highlighting the impact of substituent complexity .

Key Observations :

  • Sulfonylated derivatives () show strong aldose reductase inhibition, suggesting that the target compound’s aminomethyl group could be modified to sulfonyl for enhanced activity.

Biological Activity

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known as a hydrochloride salt (CAS No. 1803598-85-7), is a compound that has garnered attention in various biological research contexts. This article reviews its biological activity, synthesizing findings from diverse studies and providing insights into its potential applications.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : 295.76 g/mol
  • CAS Number : 1803598-85-7
PropertyValue
Molecular FormulaC₁₄H₁₈ClN₃O₂
Molecular Weight295.76 g/mol
CAS Number1803598-85-7

Anticancer Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 3-[4-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain derivatives led to a reduction in cell viability in human cancer cell lines such as HT-29 and TK-10, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related imidazole derivatives have shown activity against bacterial strains, with some exhibiting potent inhibitory effects on growth and biofilm formation. This suggests that 3-[4-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione could be a candidate for developing new antimicrobial therapies .

Neuroprotective Effects

Emerging evidence suggests that imidazolidine derivatives may possess neuroprotective properties. Research has indicated that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have identified key structural features that enhance its efficacy against specific biological targets. For example, modifications to the cyclopropyl group and the introduction of various substituents on the phenyl ring have been linked to improved potency and selectivity in biological assays .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several derivatives of imidazolidine and tested their effects on cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth at low concentrations, supporting their potential use in treating bacterial infections .

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